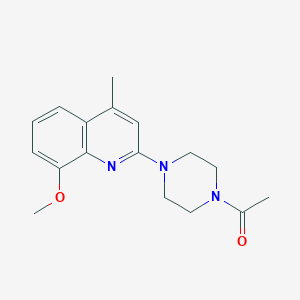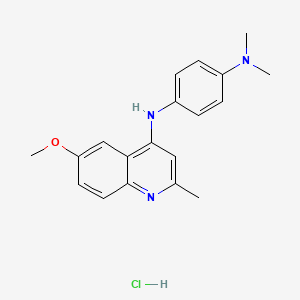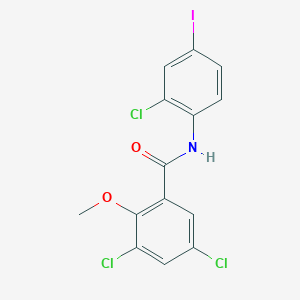![molecular formula C19H22O4 B5233639 2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that belongs to the class of aldehydes. It is also known as EMD-21388 and is used in scientific research for various purposes.
作用机制
2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of cellular processes that are dependent on CK2 activity.
Biochemical and Physiological Effects:
Inhibition of CK2 by 2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, it has been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
One advantage of using 2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is its selectivity for CK2. This allows for specific inhibition of CK2 without affecting other kinases. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
For research on 2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde include the development of more potent and selective CK2 inhibitors based on its structure. Additionally, further studies on its anti-cancer and anti-inflammatory effects in animal models and clinical trials are needed to determine its potential as a therapeutic agent.
合成方法
The synthesis of 2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxybenzaldehyde with 4-ethylphenol in the presence of a base, such as potassium carbonate. The resulting product is then reacted with 3-chloropropyl bromide in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, to obtain the final product.
科学研究应用
2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde is used in scientific research as a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anti-cancer effects, making 2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde a potential anti-cancer agent.
属性
IUPAC Name |
2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-15-8-10-17(11-9-15)22-12-5-13-23-19-16(14-20)6-4-7-18(19)21-2/h4,6-11,14H,3,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSRXQVPOWBAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Ethylphenoxy)propoxy]-3-methoxybenzaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)
![N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5233569.png)
![ethyl 5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5233574.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5233579.png)


![5-({1-[2-(2-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233607.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)
![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B5233618.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)

![3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233652.png)